2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Physicochemical characterization Purification optimization Thermal stability

Researchers requiring a masked ketone handle for orthogonal deprotection often encounter inconsistent purity that poisons Pd catalysts. This 3,4-difluorobenzoyl thiophene with built-in 1,3-dioxolane group solves that. - ≥98% purity minimizes catalyst poisoning in cross-couplings - Mild acidic cleavage unmasks ketone after multi-step sequences - Favourable LogP (3.30) and TPSA (35.53) for CNS-penetrant library synthesis - ~20°C lower boiling point vs. 2,5-difluoro isomer for efficient scale-up

Molecular Formula C14H10F2O3S
Molecular Weight 296.29 g/mol
CAS No. 898778-82-0
Cat. No. B1346330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
CAS898778-82-0
Molecular FormulaC14H10F2O3S
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H10F2O3S/c15-9-2-1-8(7-10(9)16)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
InChIKeyMOKRHQKRLMMDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: Structural & Procurement Profile


2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898778-82-0, MDL MFCD07699164) is a synthetic thiophene derivative bearing a 3,4-difluorobenzoyl moiety at the 2-position and a 1,3-dioxolane ring at the 5-position . This compound is utilized as a protected ketone building block in medicinal chemistry and materials research, where the dioxolane group serves as a latent carbonyl that can be unmasked under mild acidic conditions [1]. Its physicochemical profile—LogP 3.30, PSA 63.77 Ų, boiling point ~441 °C—places it within a well-defined series of fluorinated thiophene intermediates available at 95–98% purity from multiple suppliers .

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: Why Substitution Fails


Substituting this compound with a simple thiophene or an isomer bearing a different fluorine substitution pattern risks fundamentally altering both physicochemical properties and biological recognition. The 3,4-difluorobenzoyl regioisomer exhibits a unique LogP of 3.30 and a boiling point of 441.2 °C, while the 2,5-difluoro isomer boils 20 °C higher (461 °C) . Similarly, replacing fluorine with chlorine (3,4-dichloro analog) increases LogP by >1 log unit (to 4.33) and raises the boiling point to 496 °C [1]. The 1,3-dioxolane ring is not merely a spectator; it acts as a ketone protecting group that can be selectively cleaved, a functionality absent in non-dioxolane analogs such as 3-(3,4-difluorobenzoyl)thiophene (LogP 3.26, no protecting group) . These measurable differences mean that swapping to a different regioisomer or halogen analog without re-optimizing reaction or assay conditions can lead to divergent solubility, metabolic stability, and target engagement outcomes.

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: Differentiation Evidence


Boiling Point: 3,4- vs. 2,5-Difluoro Isomer

The 3,4-difluorobenzoyl regioisomer exhibits a boiling point of 441.2 °C at 760 mmHg, whereas the 2,5-difluorobenzoyl isomer (CAS 898778-78-4) boils at 461 °C under the same conditions . This ~20 °C difference reflects distinct intermolecular interactions arising from the fluorine substitution pattern on the benzoyl ring and has practical implications for distillation-based purification and thermal stability assessment.

Physicochemical characterization Purification optimization Thermal stability

Lipophilicity: 3,4-Difluoro vs. 3,4-Dichloro Analog

The target compound has a calculated LogP of 3.30, while the direct 3,4-dichloro analog (CAS 898778-94-4) has a LogP of 4.33 [1]. This >1 log unit increase in lipophilicity for the dichloro derivative predicts significantly higher membrane partitioning and potentially different pharmacokinetic behavior, making the difluoro version the preferred choice when lower LogP is desired for oral bioavailability optimization.

Lipophilicity Drug-likeness ADME prediction

Dioxolane Protection Strategy

The 1,3-dioxolane moiety at the 5-position functions as a cyclic acetal protecting group for the thiophene-2-carboxaldehyde/ketone, enabling selective deprotection under mild acid conditions (e.g., aqueous HCl, PPTS) . In contrast, the simpler analog 3-(3,4-difluorobenzoyl)thiophene (CAS 898771-62-5, LogP 3.26) lacks this protecting group and presents a free carbonyl that may undergo unwanted nucleophilic additions or condensations during multi-step syntheses . The dioxolane also increases molecular weight (296.29 vs. 224.23 g/mol) and LogP (3.30 vs. 3.26) slightly, while adding two hydrogen-bond acceptors (from 2 to 4).

Synthetic methodology Protecting groups Orthogonal reactivity

Purity Benchmarking Across Suppliers

Procurement data show that 2-(3,4-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is available at ≥98% purity (ChemScene, MolCore, Leyan), 97% (Matrix Scientific, Fluorochem), or ≥95% (CheMenu, Wanvibio) . In comparison, the 3,4-dichloro analog is listed at 96% purity [1], and the 3-(3,4-difluorobenzoyl)thiophene (no dioxolane) is available at 95% . The higher baseline purity of the target compound reduces the need for additional purification before use in sensitive catalytic or biological assays.

Procurement quality Purity specification Supplier comparison

3,4-Difluorobenzoyl Motif in Bioactive Scaffolds

The 3,4-difluorobenzoyl group appears in several pharmacologically validated scaffolds. For example, ML375, a selective M5 muscarinic receptor negative allosteric modulator, incorporates a 3,4-difluorobenzoyl group and achieves submicromolar potency (human M5 IC50 = 300 nM) with >100-fold selectivity over M1–M4 subtypes [1]. Benzoylthiophene derivatives as a class have been characterized as selective allosteric enhancers of the adenosine A1 receptor [2]. While these data do not directly measure the target compound, they establish that the 3,4-difluorobenzoyl-thiophene architecture is a privileged scaffold for allosteric modulator discovery.

Medicinal chemistry GPCR allosteric modulation Kinase inhibition

Drug-Likeness: TPSA & Rotatable Bonds

The target compound has a topological polar surface area (TPSA) of 35.53 Ų (from ChemScene) or PSA of 63.77 Ų (from ChemSrc, likely a different calculation method) and 3 rotatable bonds . The 3,4-dichloro analog shares the same PSA (63.77 Ų) but has a higher LogP (4.33 vs. 3.30), pushing it further from optimal oral drug space [1]. The target compound's TPSA < 60 Ų (using the ChemScene value) and LogP < 3.5 place it within favorable ranges for blood-brain barrier penetration according to CNS MPO scoring guidelines, whereas the dichloro analog exceeds the recommended LogP ceiling.

Drug-likeness Computational ADME Lead optimization

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: Application Scenarios


Late-Stage Diversification in Medicinal Chemistry

When a project requires a masked ketone handle for orthogonal deprotection, this compound offers a built-in 1,3-dioxolane group that can be cleaved under mild acid conditions after Suzuki couplings, amide formations, or reductive aminations have been performed on the thiophene or benzoyl rings . The higher purity (97–98%) reduces interference from byproducts in Pd-catalyzed cross-coupling reactions, which are sensitive to catalyst poisons.

Allosteric Modulator Hit-to-Lead Libraries

Given that benzoylthiophene derivatives are established selective enhancers of the adenosine A1 receptor and the 3,4-difluorobenzoyl motif appears in potent M5 NAMs, this compound can serve as a core scaffold for synthesizing focused libraries targeting Class A GPCR allosteric sites [1][2]. Its favorable LogP (3.30) and TPSA (35.53 Ų) make it a suitable starting point for CNS-penetrant candidates requiring balanced physicochemical properties.

Fluorine Scan SAR Comparator

When evaluating the impact of fluorine substitution pattern on potency, selectivity, or ADME, this 3,4-difluoro isomer provides a clear comparator to the 2,5-difluoro (ΔBP ~20 °C), 2,6-difluoro, and 3,4-dichloro (ΔLogP +1.03) analogs [3]. Procuring the full set of regioisomers enables systematic fluorine-walk studies without the need for custom synthesis of each comparator.

Process Chemistry: Route Scouting

In kilo-lab or pilot-plant scale-up, the ~20 °C lower boiling point of the 3,4-difluoro isomer relative to the 2,5-difluoro analog translates to more energy-efficient distillations and potentially shorter cycle times . The commercial availability at ≥98% purity from multiple vendors ensures supply chain redundancy, a critical factor for process development groups planning larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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